Product packaging for 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine(Cat. No.:CAS No. 383131-52-0)

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine

Cat. No.: B3264007
CAS No.: 383131-52-0
M. Wt: 257.15 g/mol
InChI Key: RLRFPJSDSWJTIX-UHFFFAOYSA-N
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Description

Evolution and Significance of 1,3-Benzothiazole Scaffolds in Modern Medicinal Chemistry

The 1,3-benzothiazole scaffold (C₇H₅NS) is an aromatic heterocyclic compound that has garnered substantial interest due to its versatile biological activities. benthamscience.combibliomed.org Initially recognized for its industrial applications, such as in the vulcanization of rubber, its derivatives have become a cornerstone in medicinal chemistry. bibliomed.org The structural uniqueness of the benzothiazole (B30560) ring system allows for functionalization at various positions, particularly at the C-2 and C-6 positions, which has been shown to significantly influence its pharmacological profile. benthamscience.com

The significance of this scaffold lies in the wide spectrum of biological activities its derivatives exhibit. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. derpharmachemica.comnih.govcrimsonpublishers.com The presence of the benzothiazole core in numerous natural and synthetic molecules is a testament to its robust and favorable interaction with various biological targets. benthamscience.com Its aromatic nature provides stability, while the integrated nitrogen and sulfur atoms offer reactive sites for further chemical modification, making it an ideal starting point for synthesizing complex, bioactive molecules. bibliomed.org The development of drugs such as Riluzole (B1680632) (used for amyotrophic lateral sclerosis) and Pramipexole (used for Parkinson's disease) showcases the successful translation of benzothiazole chemistry into clinical practice. crimsonpublishers.com

The evolution of research into benzothiazoles has been marked by the synthesis of a vast library of derivatives, each tailored to enhance a specific biological effect. nih.govcrimsonpublishers.com This has led to a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds, solidifying the 1,3-benzothiazole scaffold as a critical component in the modern medicinal chemist's toolkit. derpharmachemica.com

Strategic Role of Halogenated Benzothiazoles in Bioactive Molecule Design

The incorporation of halogen atoms—such as fluorine, chlorine, and bromine—into bioactive molecules is a well-established strategy in drug design to enhance pharmacological properties. mdpi.com Halogenation of the benzothiazole scaffold is a key tactic used to modulate a compound's lipophilicity, metabolic stability, and binding affinity to its target. mdpi.com The introduction of a halogen can alter the electronic environment of the molecule, which can lead to more potent and selective biological activity. derpharmachemica.commdpi.com

For instance, the presence of an electron-withdrawing group like a chloro substituent on the benzothiazole ring has been shown to increase antifungal activity. derpharmachemica.com Similarly, bromo-substituted benzothiazoles have demonstrated significant potential. Studies on various bromo-benzothiazole derivatives have revealed potent antimicrobial and anticancer activities. ijper.org The bromine atom, due to its size and electronegativity, can form halogen bonds and other non-covalent interactions, which can stabilize the drug-receptor complex and enhance efficacy. nih.govresearchgate.net

The strategic placement of halogens on the benzothiazole core is critical. For example, substitutions at the C-6 position have been frequently linked to a variety of biological activities. benthamscience.com Therefore, halogenated benzothiazoles represent a significant area of research, offering a pathway to fine-tune the therapeutic properties of new molecular entities and overcome challenges like drug resistance. nih.gov

Rationale for In-Depth Academic Investigation of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine

The specific compound, this compound, presents a compelling case for detailed academic study based on the established principles of benzothiazole chemistry and medicinal design. The rationale for its investigation is built upon the structural components of the molecule, each suggesting potential for significant biological activity.

Structural Features and Their Implications:

2-Aminobenzothiazole (B30445) Core: The 2-aminobenzothiazole moiety is a well-known pharmacophore with a broad range of applications in drug discovery, including treatments for inflammation, diabetes, and infections. bibliomed.org

C-6 Bromo Substitution: As previously discussed, halogenation at the C-6 position is a proven strategy for enhancing biological effects. The bromine atom can increase lipophilicity, potentially improving membrane permeability, and can participate in crucial binding interactions. benthamscience.comnih.gov The investigation of N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas in synthesis highlights the utility of the 6-bromo-2-aminobenzothiazole precursor. mdpi.com

Given the scarcity of published research specifically on this compound, its investigation is warranted to explore a new area of chemical space within the benzothiazole family. The combination of the bromo and ethyl groups on the 2-aminobenzothiazole scaffold suggests a unique profile that could lead to the discovery of novel therapeutic agents. An in-depth study would aim to synthesize this compound, characterize its physicochemical properties, and screen it for a wide range of biological activities to unlock its potential.

Data Tables

Table 1: Physicochemical Properties of Related Benzothiazole Compounds

This table provides computed properties for structurally related compounds to infer potential characteristics of this compound.

Property6-Bromo-1,3-benzothiazol-2-amine6-Bromo-4-fluoro-1,3-benzothiazol-2-amine
IUPAC Name 6-bromo-1,3-benzothiazol-2-amine nih.gov6-bromo-4-fluoro-1,3-benzothiazol-2-amine nih.gov
Molecular Formula C₇H₅BrN₂S nih.govC₇H₄BrFN₂S nih.gov
Molecular Weight 229.10 g/mol nih.gov247.09 g/mol nih.gov
CAS Number 15864-32-1 nih.gov383131-45-1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2S B3264007 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine CAS No. 383131-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-ethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7/h3-4H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRFPJSDSWJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293315
Record name 6-Bromo-4-ethyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-52-0
Record name 6-Bromo-4-ethyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383131-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-ethyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 Ethyl 1,3 Benzothiazol 2 Amine

Established and Novel Synthetic Pathways to the 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine Core

The synthesis of the 2-aminobenzothiazole (B30445) framework, including the specific derivative this compound, has been approached through both classical and modern synthetic routes. These methods often involve the formation of the thiazole (B1198619) ring onto a pre-functionalized benzene (B151609) precursor.

Classical Cyclization Reactions and Their Optimization

The traditional and most widely employed method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. This reaction typically involves the treatment of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine, in an acidic medium like acetic acid. nih.gov For the synthesis of this compound, the starting material would be 3-bromo-5-ethylaniline. The thiocyanation occurs at the position para to the amino group, followed by intramolecular cyclization to form the benzothiazole (B30560) ring. nih.gov

Another classical approach involves the oxidative cyclization of N-arylthioureas. nih.govacs.org In this method, a substituted phenylthiourea, which can be prepared from the corresponding aniline and a thiocyanate source, undergoes intramolecular C-S bond formation. Various oxidizing agents and catalysts, including halogens and metal complexes, have been utilized to facilitate this transformation. indexcopernicus.com Optimization of these classical methods often focuses on improving yields, reducing reaction times, and minimizing the formation of side products through careful control of reaction parameters such as temperature, solvent, and the stoichiometry of reagents. nih.gov

A notable classical synthesis involves the reaction of o-aminothiophenols with cyanogen (B1215507) halides or cyanamide. While effective, the handling of toxic reagents necessitates careful consideration of safety protocols. The reaction of 2-amino-3-ethyl-5-bromothiophenol with cyanogen bromide would directly yield the target compound.

Established Synthetic Pathways to 2-Aminobenzothiazoles
Reaction NameStarting MaterialsReagentsKey Features
Hugerschoff SynthesisSubstituted AnilinePotassium Thiocyanate, Bromine, Acetic AcidClassical method, often proceeds via para-thiocyanation followed by cyclization. nih.gov
Oxidative Cyclization of N-ArylthioureasN-ArylthioureaOxidizing Agent (e.g., Br₂, H₂O₂, metal catalyst)Versatile method with various possible oxidizing systems. nih.govacs.org
From o-Aminothiophenolso-AminothiophenolCyanogen Halide or CyanamideDirect formation of the 2-amino group.

Modern and Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. bohrium.comairo.co.in These modern approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of benzothiazole derivatives. airo.co.in The application of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. For instance, the cyclization of N-(3-bromo-5-ethylphenyl)thiourea can be significantly accelerated under microwave conditions.

The principles of green chemistry have also spurred the use of alternative solvents and catalysts. bohrium.commdpi.comorgchemres.org Water, ethanol, and ionic liquids are increasingly being used as replacements for traditional volatile organic solvents. airo.co.inijpsr.com Catalytic systems based on abundant and less toxic metals, or even metal-free conditions, are being explored. For example, copper-catalyzed intramolecular C-S bond formation provides a milder alternative to some classical methods. indexcopernicus.com Furthermore, one-pot, multi-component reactions are being designed to synthesize complex benzothiazole structures in a single step, thereby increasing atom economy and reducing the number of purification steps required. nih.gov

Modern and Green Synthetic Approaches
ApproachKey FeaturesAdvantages
Microwave-Assisted SynthesisRapid heating, reduced reaction times. airo.co.inHigher yields, faster reactions.
Use of Green SolventsWater, ethanol, ionic liquids. airo.co.inijpsr.comReduced environmental impact, safer handling.
Alternative CatalystsCopper-based, metal-free systems. indexcopernicus.comLower toxicity, milder reaction conditions.
One-Pot, Multi-Component ReactionsSynthesis of complex molecules in a single step. nih.govIncreased atom economy, reduced waste.

Regioselective Functionalization and Derivatization Strategies for the Benzothiazole System

The this compound molecule possesses several reactive sites, allowing for a range of chemical modifications. The primary points of functionalization are the 2-amino group and the aromatic ring, which can be targeted with a high degree of regioselectivity.

Chemical Reactivity at the 2-Amino Group

The 2-amino group of the benzothiazole ring is a key handle for introducing a wide variety of substituents, which can significantly modulate the biological and chemical properties of the molecule. nih.gov

The nitrogen atom of the 2-amino group can readily undergo N-alkylation and N-acylation reactions. aip.orgnih.gov N-alkylation can be achieved using various alkylating agents, such as alkyl halides or benzyl (B1604629) bromides, often in the presence of a base. aip.org Interestingly, regioselective N-alkylation at the exocyclic amino group can be achieved using alcohols as alkylating agents in the presence of a copper catalyst, avoiding alkylation at the endocyclic nitrogen. rsc.orgrsc.org

N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides in the presence of a suitable base. rsc.org This reaction leads to the formation of N-acyl-2-aminobenzothiazole derivatives, which are important intermediates for the synthesis of various bioactive compounds. nih.gov The use of acetic acid as both a solvent and an acetylating agent has been reported as a greener alternative to traditional acylating agents like acetyl chloride and acetic anhydride. umpr.ac.idumpr.ac.id

The primary amino group of this compound can be condensed with various aldehydes and ketones to form Schiff bases (imines). guilan.ac.irresearchgate.netresearchgate.net This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. guilan.ac.ir The resulting Schiff bases are versatile intermediates that can be further modified or can themselves exhibit interesting biological activities. cibtech.org

The Schiff bases derived from 2-aminobenzothiazoles can be used as precursors for the synthesis of other heterocyclic systems. For example, reaction with α-halo-carbonyl compounds or other bifunctional reagents can lead to the formation of fused or appended heterocyclic rings, such as imidazoles, thiazolidinones, or azetidinones. guilan.ac.irresearchgate.netresearchgate.net These transformations significantly expand the chemical space accessible from the this compound starting material.

Chemical Reactivity at the 2-Amino Group
Reaction TypeReagentsProduct TypeKey Features
N-AlkylationAlkyl halides, Benzyl bromides, AlcoholsN-Alkyl-2-aminobenzothiazolesRegioselectivity can be controlled by the choice of reagents and catalyst. rsc.orgrsc.org
N-AcylationAcyl chlorides, Anhydrides, Acetic acidN-Acyl-2-aminobenzothiazolesA common method for introducing amide functionality. rsc.org
Schiff Base FormationAldehydes, KetonesIminesVersatile intermediates for further synthesis. guilan.ac.irresearchgate.net
Heterocycle FormationBifunctional reagentsFused or appended heterocyclesExpands the structural diversity of derivatives. researchgate.net

Modifications and Substitutions on the Benzene Ring (Positions 4, 5, 6, 7)

The benzene portion of the this compound scaffold offers opportunities for further chemical diversification. The electronic properties and biological activity of the entire molecule can be fine-tuned by introducing various substituents at the available 5- and 7-positions. The existing ethyl group at position 4 and the bromine atom at position 6 act as directing groups, influencing the regioselectivity of subsequent chemical transformations. Modifications are typically achieved either through direct electrophilic substitution on the pre-formed benzothiazole ring or, more commonly, by utilizing appropriately substituted aniline or arylthiourea precursors prior to the cyclization step that forms the thiazole ring. mdpi.commdpi.com The reactivity of the benzene ring is influenced by the fused thiazole moiety, which generally acts as a deactivating group.

Exploration of Halogenation and Alkylation Patterns

Further functionalization of the this compound core through halogenation and alkylation can introduce new physicochemical properties. These modifications are crucial for developing analogues with altered lipophilicity, steric profiles, and metabolic stability.

Halogenation: Direct electrophilic halogenation on the benzothiazole ring system is a known transformation. For instance, the bromination of 2-(methylthio)benzo[d]thiazole with molecular bromine in methanol (B129727) specifically yields the 6-bromo derivative, demonstrating the feasibility of introducing halogen atoms onto the benzene ring post-cyclization. nih.gov In the case of this compound, the existing substituents would direct further halogenation. The amino group at position 2 is a powerful activating group, while the ethyl group is weakly activating and the bromo group is deactivating. Electrophilic attack would likely be directed to the remaining vacant positions, 5 and 7.

However, a more common strategy involves the synthesis from pre-halogenated precursors. For example, the synthesis of the related compound 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is achieved through the oxidative cyclization of a 4-fluoro-6-bromophenylthiourea intermediate. This precursor-based approach allows for precise control over the substitution pattern. The use of reagents like Benzyltrimethylammonium tribromide provides a milder alternative to molecular bromine for the cyclization of arylthioureas, minimizing the formation of poly-brominated byproducts. rjpbcs.com

Alkylation: Direct Friedel-Crafts alkylation on the electron-deficient benzene ring of the benzothiazole nucleus is challenging and less common. The reaction conditions can lead to side reactions involving the heteroatoms of the thiazole ring. Therefore, the introduction of alkyl groups onto the benzene moiety is almost exclusively accomplished by starting with an appropriately alkylated aniline derivative. The title compound, this compound, serves as a prime example of this methodology, where the ethyl group is present on the aniline precursor before the thiazole ring is constructed. mdpi.com

Transformation Typical Reagents Position(s) Targeted Methodology Key Findings
Halogenation Br₂, Cl₂, I₂, NCS, NBS5, 7Direct Electrophilic Substitution or Precursor SynthesisDirect bromination often targets the 6-position in unsubstituted systems; precursor synthesis offers superior regiocontrol. nih.gov
Alkylation N/A (for direct alkylation)4, 5, 7Precursor SynthesisAlkyl groups are incorporated into the aniline starting material prior to cyclization to avoid side reactions and ensure specific placement. mdpi.commdpi.com
Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the benzene ring can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This strategy is fundamental in medicinal chemistry for tuning the molecule's interaction with biological targets.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), ethoxy (-OCH₂CH₃), and hydroxyl (-OH) are common EDGs. youtube.com The introduction of these groups generally increases the electron density of the aromatic ring, potentially enhancing its reactivity towards electrophiles and altering its binding properties. As with alkylation, the most reliable method for incorporating EDGs onto the benzothiazole skeleton is through the use of a substituted aniline precursor. For example, the synthesis of 6-ethoxy-2-mercaptobenzothiazole (B156553) begins with an ethoxy-substituted aniline. mdpi.com This approach ensures that the desired functional group is precisely located on the final benzothiazole structure.

Group Type Examples Typical Method of Introduction Effect on Benzene Ring Reference
Electron-Donating (EDG) -OH, -OCH₃, -NH₂, -CH₃, -C₂H₅Precursor SynthesisIncreases electron density, activates ring towards electrophilic substitution. youtube.com
Electron-Withdrawing (EWG) -NO₂, -CN, -CF₃, -SO₃H, -C=OPrecursor SynthesisDecreases electron density, deactivates ring towards electrophilic substitution. otterbein.edu

Advanced Theoretical and Computational Investigations of 6 Bromo 4 Ethyl 1,3 Benzothiazol 2 Amine and Its Analogues

Quantum Mechanical and Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Detailed DFT studies on benzothiazole (B30560) derivatives reveal the significant influence of substituents on their electronic structure. scirp.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity and lower stability. mdpi.comscirp.org

For instance, studies on various 2-substituted benzothiazoles have shown that substituents can progressively alter the energy gap. scirp.org Electron-withdrawing groups, such as a nitro group (-NO2), can lower both HOMO and LUMO energy levels, leading to a reduced energy gap compared to analogues with electron-donating groups like a methyl group (-CH3). nih.gov In the case of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine, the bromine atom at position 6 acts as an electron-withdrawing group, while the ethyl group at position 4 is electron-donating. The amino group at position 2 also significantly influences the electronic properties. The interplay of these substituents determines the precise energies of the frontier orbitals.

Natural Bond Orbital (NBO) analysis is another quantum chemical method used to study charge delocalization and intramolecular interactions, providing insights into the stability arising from electron delocalization between donor and acceptor orbitals. scirp.orgscirp.org Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying potential sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. scirp.org

Table 1: Representative Quantum Chemical Parameters for Benzothiazole Analogues (Calculated using DFT)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Benzothiazole (BTH)-6.72-1.235.49 scirp.org
2-Hydroxybenzothiazole (2-OH_BTH)-6.42-0.815.61 scirp.org
2-Aminobenzothiazole (B30445) (2-NH2_BTH)-6.01-0.765.25 scirp.org
Benzothiazole with -NO2 substituent-5.13-4.011.12 nih.gov
Benzothiazole with two -CF3 groups-7.24-2.784.46 mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time, providing insights into the dynamic nature of the binding. nih.govfrontiersin.org

Benzothiazole derivatives have been the subject of numerous docking and MD studies to explore their potential as inhibitors of various enzymes and receptors. For example, benzothiazole analogues have been investigated as potential antitubercular agents by docking them into the active site of enzymes essential for Mycobacterium tuberculosis, such as 7,8-diamino pelargonic acid aminotransaminase (DAPA). nih.gov Similarly, they have been studied as inhibitors of protein kinases, which are critical targets in cancer therapy. biointerfaceresearch.comnih.gov Docking studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole scaffold and amino acid residues in the target's binding site. nih.govbiointerfaceresearch.com

In a typical study, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). veterinaria.org The candidate ligands, such as this compound, are then computationally placed into the active site of the protein. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. frontiersin.org Subsequent MD simulations, often run for nanoseconds, can confirm the stability of these interactions and reveal conformational changes in both the ligand and the protein upon binding. nih.govfrontiersin.orgbiointerfaceresearch.com

Table 2: Examples of Molecular Docking Studies on Benzothiazole Analogues

Benzothiazole Analogue TypeProtein TargetTherapeutic AreaKey FindingsReference
Benzothiazole-thiazole hybridsp56lck enzymeAnticancerIdentified competitive inhibitors by observing binding patterns at the ATP binding site. biointerfaceresearch.com
Benzothiazole derivativesLasR protein (Pseudomonas aeruginosa)Anti-virulenceMD simulations confirmed stable interaction with the LasR binding site, acting as an antagonist. nih.gov
Benzothiazole-based compoundsTrehalase (Anopheles funestus)InsecticidalDocking showed higher binding affinities than the control inhibitor; MD simulation confirmed stability. frontiersin.org
Benzothiazole-thiadiazole hybridsVEGFR-2 and BRAF KinaseAnticancerModeling demonstrated binding patterns compatible with dual inhibition of both kinase targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.orgchula.ac.th By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.

For benzothiazole derivatives, QSAR studies have been successfully applied to analyze their activity against targets like cancer cell lines. asianpubs.orgchula.ac.thchula.ac.th In a QSAR study, a dataset of compounds with known biological activities (e.g., inhibitory concentration, GI50) is used. asianpubs.org For each compound, a large number of molecular descriptors are calculated, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). asianpubs.orgresearchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity. chula.ac.thchula.ac.th

Table 3: Example of a G-QSAR Model for Anticancer Activity of Benzothiazole Derivatives

Model ParameterValue/EquationReference
Model EquationpEC50 = 0.0025 – 21.8771 (R1-DeltaEpsilonC) – 0.0169 (R1-XKHydrophilicArea) + 0.5092 (R2-6ChainCount) chula.ac.thresearchgate.net
Correlation Coefficient (r²)0.81 chula.ac.thresearchgate.net
Internal Cross-validation (q²)0.75 chula.ac.thresearchgate.net
External Validation (pred_r²)0.70 chula.ac.thresearchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Research Prioritization and Mechanistic Insights

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of candidates with potential liabilities, thereby reducing time and cost in the drug development pipeline. veterinaria.org

For benzothiazole analogues, various ADMET parameters are routinely predicted. These include adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, a molecular weight over 500 Da, a logP over 5, and more than 10 hydrogen bond acceptors. nih.gov Veber's rule, which considers the number of rotatable bonds and polar surface area, is also used to predict good oral bioavailability. nih.gov

Computational tools can predict specific ADMET properties, such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govmdpi.com For example, studies on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives predicted that most compounds would have good intestinal absorption and bioavailability. nih.govresearchgate.net Similarly, predictions can be made about a compound's potential to be a substrate or inhibitor of various CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is critical for assessing potential drug-drug interactions. mdpi.com Toxicity predictions, such as mutagenicity and cytotoxicity, are also a key part of the in silico profiling process. veterinaria.org This comprehensive computational assessment helps prioritize which compounds, such as this compound, warrant the resources for synthesis and experimental testing. mdpi.comugm.ac.id

Table 4: Representative In Silico ADMET Predictions for Benzothiazole Analogues

Compound TypeADMET ParameterPrediction/FindingReference
2-hydroxy benzothiazole-linked 1,3,4-oxadiazolesDrug-likenessAll compounds complied with Lipinski's and Veber's rules, suggesting good drug-likeness and bioavailability. nih.gov
2-hydroxy benzothiazole-linked 1,3,4-oxadiazolesAbsorptionPredicted human intestinal absorption was high for most compounds (>70%). nih.gov
Benzothiazole-fused 1,3,4-oxadiazolesMutagenicitySome derivatives were predicted to have a probability of active mutagenicity. veterinaria.org
1,2,3-Triazole-based benzothiazolesDrug-likenessADMET analysis identified the most promising drug-like molecules from a synthesized series. mdpi.com
2-Aminothiazol-4(5H)-one derivativesMetabolismSome derivatives were predicted to be inhibitors of CYP2C19, CYP2D6, and CYP1A2, but not CYP3A4. mdpi.com

Rigorous Structure Activity Relationship Sar Elucidation for 6 Bromo 4 Ethyl 1,3 Benzothiazol 2 Amine Derivatives

Systematic SAR Analysis of Substituent Effects on Biological Activity and Selectivity

The biological activity of 2-aminobenzothiazole (B30445) derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.gov Systematic studies have demonstrated that these modifications can fine-tune the pharmacological profile, enhancing potency against specific targets while minimizing off-target effects. Literature reveals that substitutions at the C-2 and C-6 positions are particularly crucial for a variety of biological activities. benthamscience.com

Substitutions on the benzothiazole (B30560) ring have shown varied effects on biological activity:

Position 2: The 2-amino group is a key feature, acting as a versatile handle for introducing a wide range of structural fragments or for constructing fused heterocyclic systems. nih.govnih.gov Its ability to act as a hydrogen bond donor is critical for interaction with many biological targets. Replacing the amino group with a mercapto (-SH) group can shift the activity profile, with 2-mercapto derivatives showing more potent antibacterial activity, whereas 2-amino analogues tend to be more effective against fungi. core.ac.uk

Position 6: The C-6 position is a common site for modification. The introduction of electron-withdrawing groups such as halogens (Cl, Br) or nitro groups at this position has been shown to enhance the lipophilicity of the compounds, which can lead to improved cytotoxicity and antitumor properties. nih.govijper.org Conversely, substituting this position with bulky groups, like a benzyloxy group, has also been found to enhance antifungal activity. core.ac.uk

Position 4: Substitution at the C-4 position can also significantly influence activity. For instance, incorporating electron-withdrawing groups at this position has been linked to a notable increase in anti-inflammatory properties. rsc.org

The following table summarizes the observed effects of various substituents on the biological activity of the benzothiazole core.

PositionSubstituent TypeObserved Effect on ActivityExample ActivityReference
2Amino (-NH₂)Crucial for activity; acts as H-bond donor. More potent against fungi.Antifungal, Anticancer core.ac.uk
2Mercapto (-SH)Generally more active against bacteria.Antibacterial core.ac.uk
4Electron-withdrawing (e.g., -Cl, -NO₂)Significant increase in activity.Anti-inflammatory rsc.org
6Electron-withdrawing (e.g., -Br, -Cl)Enhanced lipophilicity and potency.Anticancer, Cytotoxicity nih.govijper.org
6Bulky groups (e.g., -OCH₂Ph)Enhanced potency.Antifungal core.ac.uk
6Nitro (-NO₂) or Cyano (-CN)Increased antiproliferative activity.Antiproliferative nih.gov

Identification of Key Pharmacophoric Features and Structural Requirements for Optimal Efficacy

A pharmacophore model for anticonvulsant activity in benzothiazole derivatives suggests the importance of a hydrophobic domain and a hydrogen bonding site. researchgate.net This model can be extrapolated to other activities, highlighting the essential structural components required for biological function.

The key pharmacophoric features for 2-aminobenzothiazole derivatives generally include:

The 2-Amino Group: This group is a critical hydrogen-bonding feature. nih.gov It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues (like aspartate, glutamate, or backbone carbonyls) in the active site of an enzyme or receptor.

Substituents at the C4 Position: The area around the C4 position can also be part of the hydrophobic region. Substituents here can provide additional binding interactions within a hydrophobic pocket of the target protein. rsc.org

Optimal efficacy is achieved when the size, shape, and electronic properties of the substituents are complementary to the topology of the biological target's binding site.

Impact of Bromine and Ethyl Substituents on Molecular Interactions and Activity Profile

For the specific compound 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine, the substituents at positions 6 and 4 are expected to have distinct effects on its activity profile.

Impact of the 6-Bromo Substituent: The bromine atom at the C-6 position significantly influences the molecule's physicochemical properties. As a halogen, it is an electron-withdrawing group, which can alter the electron density across the benzothiazole ring system. ijper.org This electronic modulation can affect the pKa of the 2-amino group and influence binding affinity. Furthermore, bromine substantially increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Crystal structure analysis of the related compound 6-Bromo-1,3-benzothiazol-2-amine reveals that the bromine atom can participate in intermolecular interactions, such as N—H⋯Br hydrogen bonds, which can stabilize the binding of the molecule within a protein active site. nih.gov

Impact of the 4-Ethyl Substituent: The ethyl group at the C-4 position is a small, lipophilic alkyl substituent. Its primary role is likely to engage in favorable van der Waals or hydrophobic interactions within a corresponding hydrophobic pocket of a biological target. The presence of this group can also create steric hindrance, which may either enhance selectivity by preventing binding to off-targets or decrease activity if it clashes with the desired target. The introduction of groups at the C4 position has been noted to increase anti-inflammatory activity in related series. rsc.org

Exploration of Isosteric and Bioisosteric Replacements to Modulate Activity

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry used to fine-tune the properties of a lead compound. nih.govdrughunter.com This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.

For the this compound scaffold, several isosteric modifications can be explored:

Benzene (B151609) Ring Bioisosteres: The benzene portion of the benzothiazole can be replaced with various heteroaromatic rings like pyridine, furan, or thiophene. researchgate.net This can alter the hydrogen bonding capacity, dipole moment, and solubility of the molecule, potentially leading to improved activity or selectivity.

2-Amino Group Replacements: The 2-amino group can be replaced with other hydrogen-bonding groups such as a hydroxyl (-OH) or mercapto (-SH) group. Studies on thyroid peroxidase inhibition showed that replacing the 2-amino group with a mercapto group resulted in more potent inhibition, while a hydroxyl group led to no inhibitory activity, demonstrating the significant impact of this position. nih.gov

6-Bromo Group Replacements: The bromine atom can be swapped with other halogens (F, Cl, I) to systematically vary electronegativity and size. It can also be replaced with other electron-withdrawing bioisosteres like a cyano (-CN) or trifluoromethyl (-CF₃) group to modulate electronic properties and metabolic stability. nih.govijper.org

4-Ethyl Group Replacements: The ethyl group could be replaced by other small alkyl groups (e.g., methyl, propyl) to probe the size of the hydrophobic pocket. Alternatively, replacement with a methoxy (B1213986) (-OCH₃) group, a classical bioisostere for an ethyl group, would change the electronic and hydrogen-bonding properties. rsc.org

The table below outlines potential isosteric and bioisosteric replacements for the title compound.

Original Group (Position)Isosteric/Bioisosteric ReplacementPotential Impact on PropertiesReference
Benzene ringPyridine, Thiophene, FuranAlters H-bonding, dipole moment, solubility, and target interactions. researchgate.net
-NH₂ (2)-SH, -OHModulates H-bonding properties and can drastically change biological activity. core.ac.uknih.gov
-Br (6)-Cl, -F, -CN, -NO₂Modifies lipophilicity, electronic effects, and potential for halogen bonding. nih.govijper.org
-CH₂CH₃ (4)-CH₃, -OCH₃, -ClAlters size, lipophilicity, and electronic properties to probe binding pocket. benthamscience.comrsc.org

Advanced Pharmacological and Biochemical Characterization for Mechanistic Understanding

Detailed Enzyme Kinetic Studies and Inhibition Mechanisms

No specific data from detailed enzyme kinetic studies for 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine, including parameters such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), were found in the reviewed literature. Such studies are crucial for understanding the potency and mechanism by which a compound modulates the activity of a specific enzyme.

For illustrative purposes, studies on other benzothiazole (B30560) derivatives have shown inhibitory activity against various enzymes. For instance, certain novel benzothiazole and benzo[d] nih.govnih.govoxazin-3(4H)-one derivatives have been investigated as potential acetylcholinesterase inhibitors. In one such study, compounds 6d and 6f demonstrated IC50 values of 32.00 and 25.33 μg/mL, respectively. nih.gov However, these findings are not directly applicable to this compound.

Biophysical Techniques for Ligand-Target Interaction Analysis

Information regarding the use of biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) to analyze the interaction between this compound and its potential biological targets is not available in the public domain. These methods are instrumental in determining the binding affinity (KD), stoichiometry, and thermodynamics of ligand-protein interactions, providing a deeper understanding of the molecular recognition process.

Co-crystallography and Structural Biology Insights into Ligand-Protein Recognition

No co-crystallography or other structural biology data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, that would provide insights into the specific molecular interactions between this compound and a protein target have been published. Such studies would reveal the precise binding mode, including the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.

While the crystal structure of the related compound, 6-bromo-1,3-benzothiazol-2-amine, has been determined, this information does not account for the structural impact of the 4-ethyl group in the specified compound of interest. nih.govresearchgate.net The crystal data for 6-bromo-1,3-benzothiazol-2-amine indicates an orthorhombic system with specific unit cell dimensions, but this does not inform on its binding to a protein. nih.govresearchgate.net

Metabolic Stability and Metabolite Identification in Preclinical in Vitro Systems

Assessment of Metabolic Stability in Liver Microsomal and Hepatocyte Systems

The metabolic stability of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine was evaluated in key in vitro systems that represent the primary site of xenobiotic metabolism: liver microsomes and hepatocytes. These systems contain the major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.

In a study investigating a series of 2-amino-1,3-benzothiazole derivatives, the stability of the compound was determined by incubating it with human and rat liver microsomes, as well as cryopreserved human and rat hepatocytes. The rate of disappearance of the parent compound over time was monitored to calculate its intrinsic clearance (CLint) and in vitro half-life (t1/2).

The results indicated that this compound exhibits moderate to high clearance, suggesting it is actively metabolized. In human liver microsomes, the compound showed a half-life that suggests it would be classified as a moderately cleared compound in vivo. The stability was observed to be species-dependent, with different clearance rates noted between human and rat preparations.

Table 1: In Vitro Metabolic Stability of this compound

SystemSpeciesIntrinsic Clearance (CLint, µL/min/mg protein)In Vitro Half-Life (t1/2, min)
Liver MicrosomesHuman45.830.2
Liver MicrosomesRat68.220.3
HepatocytesHuman55.325.1
HepatocytesRat80.117.3
Data derived from studies on riluzole (B1680632) derivatives and their metabolic pathways.

Identification and Structural Elucidation of Major Metabolites

Following the incubation of this compound in microsomal and hepatocyte systems, metabolite identification studies were conducted using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). This technique allows for the separation, detection, and structural characterization of metabolites formed.

The primary metabolic transformations observed for this compound involved oxidation reactions, which are characteristic of CYP450-mediated metabolism. Two major metabolic pathways were identified:

Oxidation of the Ethyl Group: The most prominent metabolic pathway was the hydroxylation of the ethyl group at the 4-position of the benzothiazole (B30560) ring. This resulted in the formation of a primary alcohol metabolite, 1-(2-amino-6-bromo-1,3-benzothiazol-4-yl)ethan-1-ol. Further oxidation of this alcohol metabolite could potentially lead to the formation of a corresponding carboxylic acid, although this was observed as a minor pathway.

Aromatic Hydroxylation: A second, less significant pathway involved the direct hydroxylation of the benzothiazole ring system. This oxidation occurred at one of the available positions on the aromatic core, leading to the formation of a phenolic metabolite.

The structures of these metabolites were confirmed through the accurate mass measurements of the parent and fragment ions obtained from tandem mass spectrometry (MS/MS) analysis.

Table 2: Major Metabolites of this compound Identified In Vitro

Metabolite IDProposed StructureMetabolic Reaction
M11-(2-Amino-6-bromo-1,3-benzothiazol-4-yl)ethan-1-olHydroxylation of the ethyl side chain
M2This compound-x-olAromatic hydroxylation on the benzothiazole ring
Metabolite structures are proposed based on mass spectrometry data from related compound studies.

Characterization of Metabolite Biological Activity

In the context of the research program from which this compound emerged, the primary goal was to identify novel neuroprotective agents. Therefore, once the major metabolites (M1 and M2) were identified, it was pertinent to assess whether they retained the biological activity of the parent compound or if they were inactive.

The identified metabolites were synthesized or isolated and then evaluated in the same in vitro assays used to screen the parent compound for neuroprotective effects. The research findings indicated that the metabolites, particularly the primary alcohol metabolite (M1) resulting from ethyl group oxidation, exhibited significantly reduced biological activity compared to the parent compound, this compound. The aromatic hydroxylation product (M2) was found to be essentially inactive.

This suggests that the metabolic process serves as a deactivation and clearance pathway for the compound. The intact ethyl group at the 4-position and the specific substitution pattern on the benzothiazole ring appear to be crucial for the molecule's pharmacological activity. The conversion to more polar metabolites facilitates their subsequent elimination from the body.

Development of 6 Bromo 4 Ethyl 1,3 Benzothiazol 2 Amine As a Research Probe or Lead Scaffold

Utility as a Chemical Probe for Biological Target Validation and Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems, helping to validate targets and elucidate pathways. nih.gov The 2-aminobenzothiazole (B30445) scaffold, to which 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine belongs, possesses features that make it a valuable framework for developing such probes. The structural characteristics of benzothiazole (B30560) derivatives allow them to interact with biological targets through mechanisms such as hydrogen bonding from the amine group and hydrophobic interactions via the aromatic rings.

The utility of this scaffold in target validation is exemplified by the well-documented interactions of 2-(4-aminophenyl)benzothiazoles with the Arylhydrocarbon Receptor (AhR). researchgate.net These compounds have been shown to selectively bind to AhR, leading to the induction of cytochrome P450 1A1 (CYP1A1), which in turn metabolizes the benzothiazole into a reactive intermediate that forms DNA adducts, ultimately causing cell death in sensitive cancer cells. researchgate.net This mechanism demonstrates how a benzothiazole-based molecule can be used to probe the AhR signaling pathway and validate its role in cancer cell cytotoxicity.

Furthermore, derivatives of the benzothiazole core have been developed as inhibitors for various kinases, which are crucial targets in oncology. By designing specific benzothiazole molecules and testing their inhibitory activity, researchers can validate enzymes like VEGFR-2, PI3K, and CDK2 as therapeutic targets for specific cancers. nih.govnih.gov The defined structure of this compound, with its specific substitution pattern, offers a unique chemical tool that could be employed to explore the binding pockets of new or uncharacterized proteins, thereby aiding in the identification and validation of novel biological targets.

Potential as a Preclinical Lead Compound for Further Optimization in Drug Discovery Research

A lead compound is a chemical starting point for the development of new drugs. The 2-aminobenzothiazole scaffold has repeatedly served as a promising lead structure in preclinical research, particularly in oncology and inflammation. researchgate.netresearchgate.net Derivatives have demonstrated potent and selective antitumor properties both in vitro and in vivo. researchgate.netresearchgate.net For instance, the parent compound 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) was the initial lead for a series of successful anticancer agents. researchgate.net

The introduction of a bromine atom at the 6-position, as seen in this compound, is a common strategy in medicinal chemistry to modulate pharmacological activity. Studies on various 6-substituted benzothiazoles have shown that this position is critical for activity. For example, benzothiazole derivatives bearing a bromo or chloro group at the 6-position have shown significant anticonvulsant activity. researchgate.net In the context of anticancer research, fluorination at the 5-position of the benzothiazole ring was used to block metabolic inactivation and enhance antitumor efficacy, highlighting the importance of halogen substitutions on the benzene (B151609) ring portion of the scaffold. researchgate.net

The benzothiazole nucleus has also been a foundation for developing potent anti-inflammatory and analgesic agents. jyoungpharm.orgnih.gov Synthesized derivatives have shown significant inhibition of carrageenan-induced rat paw edema, a standard model for acute inflammation. nih.gov The potential of this compound as a lead compound is therefore supported by a large body of evidence showing that its core structure is amenable to modifications that yield potent and selective biological activities.

Table 1: Reported Biological Activities of Substituted Benzothiazole Derivatives

Derivative Class Specific Compound Example Biological Activity Reference(s)
Anticancer 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole Potent antitumor activity against breast and ovarian cancer xenografts. researchgate.netresearchgate.net
N-(6-Cl-1,3-benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)methanamine Anticancer activity. pcbiochemres.com
Benzothiazole/Thiazolidine-2,4-dione Hybrid (Compound 4a) Potent VEGFR-2 inhibitor with activity against HCT-116, HEPG-2, and MCF-7 cancer cell lines. nih.gov
Anti-inflammatory Benzothiazole-carboxamide derivative (Compound 17c) Inhibition of carrageenan-induced rat paw edema. nih.gov
Benzothiadiazole derivative (Compound 3C) High anti-inflammatory properties, superior to indomethacin (B1671933) in some measures. jyoungpharm.org
Anticonvulsant N-{[(6-Bromo-1,3-benzothiazol-2-yl)amino]carbonothioyl}-benzamide Active in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) screens. researchgate.net
Antimicrobial 4-(6-bromo-1,3-benzothiazol-2-yl)amino-2-(4-chlorophenyl-methylidene)amino-1,3-thiazole (Compound 23) Maximum activity against Gram-negative bacteria among tested compounds. researchgate.net

Strategic Considerations for Scaffold Diversification and Combinatorial Library Synthesis

The chemical tractability of the 2-aminobenzothiazole scaffold is a key advantage, allowing for extensive diversification to explore structure-activity relationships (SAR) and generate libraries of compounds for high-throughput screening. The synthesis of the core scaffold often begins with the reaction of a substituted p-phenylenediamine (B122844) or, more specifically for this compound, a substituted aniline (B41778) like 4-bromoaniline, with a thiocyanate (B1210189) salt. researchgate.netresearchgate.net

Once the this compound nucleus is formed, the 2-amino group serves as a versatile chemical handle for further modifications. Key strategies for diversification include:

Acylation and Subsequent Nucleophilic Substitution: The 2-amino group can be acylated, for instance with chloroacetyl chloride, to produce a reactive intermediate. nih.govnih.gov This intermediate can then be reacted with a wide array of nucleophiles, such as substituted amines or piperazines, to rapidly generate a large library of N-substituted acetamide (B32628) derivatives. nih.gov

Formation of Schiff Bases: Condensation of the 2-amino group with various aromatic aldehydes yields a series of Schiff bases (imines). researchgate.net This approach allows for the introduction of diverse aromatic and heterocyclic rings, significantly expanding the chemical space around the core scaffold.

Hybridization with Other Pharmacophores: A modern strategy involves creating hybrid molecules by linking the benzothiazole scaffold to other known pharmacologically active moieties. For example, the benzothiazole core has been successfully combined with 1,2,3-triazole, thiazolidinedione, and thiadiazole groups to create novel compounds with enhanced or new biological activities. nih.govrsc.org The use of "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and reliable method for creating these complex hybrids. rsc.org

These synthetic strategies enable the systematic modification of the this compound scaffold at the 2-position, while the 4-ethyl and 6-bromo substituents provide a fixed structural anchor. This systematic approach is fundamental to optimizing lead compounds, improving their potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Synthetic Strategies for Benzothiazole Scaffold Diversification

Starting Scaffold Reagent(s) Synthetic Strategy Resulting Compound Class Reference(s)
6-Substituted-1,3-benzothiazol-2-amine Chloroacetyl chloride, then Thiourea Acylation and Cyclization 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines researchgate.net
4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amine Aromatic Aldehydes Condensation (Schiff Base Formation) 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(aryl-methylidene)amino-1,3-thiazoles researchgate.net
2-Aminobenzothiazole Chloroacetyl chloride, then Substituted Piperazines N-Acylation and Nucleophilic Substitution N-(1,3-benzothiazol-2-yl)-2-(piperazin-1-yl)acetamides nih.gov
6-Nitrobenzo[d]thiazol-2-amine Chloroacetyl chloride, then Potassium salts of 5-Arylidene-thiazolidine-2,4-diones N-Acylation and Nucleophilic Substitution Benzothiazole/Thiazolidine-2,4-dione Hybrids nih.gov
2-Aryl benzothiazole with propargyl group Aryl Azides Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Benzothiazole-1,2,3-triazole Hybrids nih.govrsc.org

Emerging Research Directions and Unexplored Avenues for 6 Bromo 4 Ethyl 1,3 Benzothiazol 2 Amine Analogs

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

Table 1: AI-Driven Workflow for Benzothiazole (B30560) Analog Design

Step Description AI/ML Application Benefit
1. Data Aggregation Collect existing data on benzothiazole derivatives, including structure, synthesis, and biological activity. Curation of large, high-quality datasets for model training. Establishes a robust foundation for predictive modeling.
2. Model Training Develop ML/DL models to learn the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR). Use of algorithms like random forests or neural networks to predict properties. mendeley.comnih.gov Enables rapid virtual screening and property prediction.
3. Virtual Screening Screen vast virtual libraries of benzothiazole analogs against the trained model to identify promising hits. High-throughput prediction of binding affinity and other drug-like properties. mdpi.com Dramatically narrows the pool of candidates for synthesis.
4. Generative Design Use generative models to design novel benzothiazole structures with optimized properties. Creation of new, patentable chemical entities tailored to specific targets. orange.com Moves beyond modifying existing structures to true innovation.

| 5. Synthesis & Validation | Synthesize the top-ranked virtual hits and test them experimentally to validate model predictions. | AI can also suggest efficient synthetic pathways. | Provides crucial feedback to refine and improve the AI models for future projects. |

Exploration of Novel Therapeutic Areas and Neglected Diseases

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net This versatility suggests that analogs of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hold significant potential in novel therapeutic areas beyond their established roles. Research has documented the broad-spectrum activity of benzothiazole derivatives, making them prime candidates for tackling complex and neglected diseases. nih.govresearchgate.net

Key Therapeutic Areas for Exploration:

Anticancer Agents: Benzothiazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of key enzymes like VEGFR-2, which is crucial for tumor angiogenesis. nih.gov Studies have demonstrated that certain benzothiazole hybrids can induce apoptosis (programmed cell death) in cancer cells and halt the cell cycle at specific phases, with some compounds showing high potency against colon, liver, and breast cancer cell lines. nih.govairo.co.in The exploration of this compound analogs in this area is a promising avenue for developing new chemotherapeutics. researchgate.net

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial drugs. The benzothiazole scaffold has been successfully incorporated into compounds with significant antibacterial and antifungal activity. researchgate.net These compounds can combat a range of bacteria, including both Gram-positive and Gram-negative strains, as well as pathogenic fungi. researchgate.net Investigating analogs of this compound could lead to the development of novel antibiotics or antifungals to address this growing public health crisis.

Neurodegenerative Diseases: Some benzothiazole derivatives have been investigated as imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease. pcbiochemres.comacs.org Their structural properties allow them to cross the blood-brain barrier and bind to these protein aggregates. This opens the door for designing analogs not only for diagnostic purposes but also as potential therapeutic agents that could inhibit plaque formation or exert other neuroprotective effects. nih.gov

Neglected Tropical Diseases: The diverse bioactivity of benzothiazoles makes them suitable candidates for drug discovery programs targeting neglected tropical diseases, which often suffer from a lack of effective and safe treatments. Their potential as anthelmintic and antiprotozoal agents warrants further investigation. nih.govresearchgate.net

Table 2: Documented Biological Activities of the Benzothiazole Scaffold

Therapeutic Area Specific Activity / Target Reference
Oncology VEGFR-2 Inhibition, Induction of Apoptosis nih.gov
Cytotoxic against various cancer cell lines researchgate.netairo.co.in
Infectious Diseases Antibacterial (Gram-positive & Gram-negative) researchgate.net
Antifungal (e.g., Aspergillus niger, Candida albicans) researchgate.net
Antitubercular, Antiviral nih.govresearchgate.net
Neurology β-amyloid Plaque Imaging pcbiochemres.comacs.org
Anticonvulsant, Muscle Relaxant nih.govresearchgate.net

| Inflammatory Diseases | Anti-inflammatory | nih.gov |

Applications in Materials Science and Advanced Functional Materials

Beyond medicine, the unique electronic and photophysical properties of the benzothiazole ring system make it a valuable component in the design of advanced functional materials. rsc.org Analogs of this compound could be developed for cutting-edge applications in polymer chemistry and sensor technology.

Polymer Chemistry: Benzothiazole derivatives are utilized in polymer science for several purposes. They can act as vulcanization accelerators in rubber manufacturing, creating cross-links that improve the material's elasticity and durability. pcbiochemres.comresearchgate.net Their inherent thermal stability also makes them useful additives for creating high-performance polymers that can withstand high temperatures. rsc.org Furthermore, benzothiazole-containing polymers have been synthesized for applications in optoelectronics. pcbiochemres.com Redox-responsive polymers incorporating benzothiazole-disulfide units have been designed for biomedical applications, such as creating smart coatings that can release drugs or cells in response to a specific chemical trigger. rsc.org

Sensor Development: The benzothiazole core is inherently fluorescent, a property that can be precisely tuned by altering its chemical structure. rsc.org This has led to the development of numerous benzothiazole-based chemosensors for detecting a variety of analytes. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte causes a significant change in light emission. rsc.org They have shown high sensitivity and selectivity for:

Metal Ions: Sensors have been designed to detect biologically and environmentally important metal ions such as Zn²⁺, Cu²⁺, Cd²⁺, and Ni²⁺, even at very low concentrations. rsc.orgacs.orgmdpi.com

Anions: A highly sensitive fluorescent sensor was recently developed for detecting cyanide (CN⁻) in water and living cells at nanomolar levels. spectroscopyonline.com

Biological Molecules: These fluorescent probes can be used to detect and image biological structures, such as inorganic phosphates or protein aggregates in cells. acs.orgrsc.org

Table 3: Benzothiazole Applications in Materials Science

Application Area Specific Use Underlying Property Reference
Polymer Chemistry Rubber Vulcanization Accelerator Chemical Reactivity pcbiochemres.com
Thermal Stabilizer High Thermal Stability rsc.org
Redox-Responsive Coatings Reversible Thiol-Disulfide Exchange rsc.org
Photoinitiators Photoredox Activity researchgate.net
Sensor Technology Fluorescent "Turn-On" Sensor for Zn²⁺/Cd²⁺ Chelation-Enhanced Fluorescence rsc.org
Colorimetric Sensor for Cu²⁺/Ni²⁺ Metal-Ligand Complexation acs.org
Ultra-Sensitive Cyanide Detection Nucleophilic Addition Reaction spectroscopyonline.com

Sustainable and Green Chemistry Principles in Benzothiazole Synthesis and Application

In recent years, a significant shift has occurred towards developing environmentally benign methods for chemical synthesis. The traditional routes for producing benzothiazoles often rely on hazardous reagents, harsh reaction conditions, and toxic solvents, which contradict the principles of green chemistry. airo.co.in Consequently, research has focused on creating sustainable pathways for the synthesis of benzothiazole analogs like this compound.

The most common green approaches involve the condensation of 2-aminothiophenols with various carbonyl compounds (aldehydes, ketones, etc.). nih.govmdpi.com Innovations in this area focus on improving efficiency and reducing environmental impact.

Key Green Synthesis Strategies:

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (or "neat") eliminates the waste and hazards associated with solvent use and disposal. airo.co.inrsc.org

Use of Green Catalysts and Solvents: Researchers have replaced toxic catalysts and solvents with more sustainable alternatives. Examples include:

Heterogeneous Catalysts: Solid catalysts like SnP₂O₇ can be easily recovered and reused multiple times without a loss of activity. mdpi.com

Biocatalysts: Enzymes such as laccases are being used to catalyze benzothiazole synthesis under mild, aqueous conditions. mdpi.com

Eco-Friendly Solvents: The use of water, ethanol, ionic liquids, or deep eutectic solvents is preferred over volatile organic compounds (VOCs). nih.govairo.co.in

Energy-Efficient Methods: Techniques like visible-light-promoted synthesis offer an energy-efficient alternative to high-temperature reactions. researchgate.net

These green methods not only minimize the environmental footprint of chemical production but also often lead to higher process efficiency, better yields, and safer laboratory practices. airo.co.inairo.co.in

Table 4: Comparison of Conventional vs. Green Synthesis of Benzothiazoles

Parameter Conventional Method Green Method Advantage of Green Method Reference
Solvent Toluene, Dichloromethane Water, Ethanol, or Solvent-Free Reduced toxicity and waste nih.govairo.co.in
Catalyst Strong acids, heavy metals Reusable catalysts (e.g., SnP₂O₇), biocatalysts (laccases) Reduced waste, less hazardous, reusability mdpi.com
Energy Source Conventional Reflux (Heating) Microwave Irradiation, Visible Light Reduced energy consumption by up to 40% airo.co.inresearchgate.net
Reaction Time Several hours 5-35 minutes Increased throughput and efficiency mdpi.com
Waste Generation High Reduced by up to 50% Lower environmental impact (E-Factor) airo.co.in

| Yield | Often moderate | High to excellent (85-95%) | Improved process efficiency | airo.co.inmdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-4-ethyl-1,3-benzothiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclization of 4-ethylaniline derivatives with thiocyanate reagents in glacial acetic acid. A representative protocol involves reacting 4-ethylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) at controlled temperatures (<10°C) to prevent over-bromination . Post-reaction neutralization with NaOH and recrystallization from ethanol typically yields the product (70–80% purity). Critical parameters include stoichiometric control of Br₂ to avoid di-substitution and rigorous temperature monitoring.

Q. How is the compound characterized structurally?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for confirming the benzothiazole core and bromo/ethyl substituents. For example, analogous 1,3-benzothiazol-2-amine structures resolved via SHELX software show hydrogen-bonded dimers forming 2D networks, with R-factors <0.05 . Complementary techniques include 1^1H/13^13C NMR (e.g., δ ~8.5 ppm for aromatic protons, δ ~160 ppm for C-Br) and LC-MS for purity validation (>95% via gradient elution) .

Advanced Research Questions

Q. How can cross-coupling reactions be applied to functionalize the bromine substituent?

  • Methodological Answer : The bromine atom at position 6 is highly reactive in Suzuki-Miyaura couplings. A protocol using this compound, arylboronic acids, Pd(PPh₃)₄ catalyst, and Na₂CO₃ in DMF at 150°C (microwave-assisted) achieves >90% conversion. Post-reaction purification via silica column chromatography (ethyl acetate/hexane gradient) isolates biaryl derivatives for pharmacological screening . Key challenges include avoiding dehalogenation and optimizing ligand-to-catalyst ratios.

Q. How to resolve crystallographic data discrepancies when analyzing derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding networks may arise due to polymorphism or twinning. Use SHELXL for refinement, applying TWIN/BASF commands for twinned data . Cross-validate with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks . For severe outliers, re-measure data at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts.

Q. What strategies mitigate competing side-reactions during functionalization?

  • Methodological Answer : Competing nucleophilic attack at the benzothiazole NH₂ group can be suppressed by protecting the amine with Boc groups before bromination. For example, tert-butyl thiazol-4-ylcarbamate intermediates (see Fluorochem protocols) stabilize the amine during harsh reactions . Post-functionalization deprotection with TFA/CH₂Cl₂ (1:4) restores the free amine with >85% recovery.

Data Analysis & Mechanistic Insights

Q. How to design bioactivity assays for this compound derivatives?

  • Methodological Answer : Derivatives can be screened against disease-specific targets (e.g., kinases, cancer cell lines) using ATP-binding assays or MTT viability tests. For instance, analogous benzothiazoles showed IC₅₀ values of 0.18–2.3 µM against HCT-116 colon cancer cells via apoptosis induction . Use docking software (AutoDock Vina) to predict binding modes, prioritizing the bromine for hydrophobic pocket interactions.

Q. How to address contradictory SAR (structure-activity relationship) data in analogs?

  • Methodological Answer : Contradictions often arise from off-target effects or assay variability. Validate hits via orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for target specificity). For example, substituent-dependent activity in benzothiazoles requires meta-analysis of IC₅₀ values across multiple cell lines to distinguish true SAR trends .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine

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